Product packaging for 3-Iodo-8-methoxyquinoline(Cat. No.:)

3-Iodo-8-methoxyquinoline

Cat. No.: B11842917
M. Wt: 285.08 g/mol
InChI Key: ONWGBISCAOIVKE-UHFFFAOYSA-N
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Description

3-Iodo-8-methoxyquinoline is a versatile chemical building block designed for advanced research applications. Its structure, featuring an iodine atom at the 3-position and a methoxy group at the 8-position of the quinoline scaffold, makes it a valuable intermediate in medicinal chemistry and materials science. In drug discovery and development, this compound serves as a crucial precursor for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. Researchers can utilize this handle to explore structure-activity relationships (SAR) in the development of novel therapeutic agents. The 8-methoxyquinoline core is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anticancer and antimicrobial properties. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8INO B11842917 3-Iodo-8-methoxyquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

3-iodo-8-methoxyquinoline

InChI

InChI=1S/C10H8INO/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3

InChI Key

ONWGBISCAOIVKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)I

Origin of Product

United States

Synthetic Methodologies for 3 Iodo 8 Methoxyquinoline and Structural Analogues

Direct Synthetic Routes to 3-Iodo-8-methoxyquinoline

Direct synthesis offers an efficient pathway to this compound by introducing the iodine atom directly onto the 8-methoxyquinoline (B1362559) core in a single, regioselective step.

Iodination Strategies Utilizing Halogenating Reagents

The use of specific halogenating agents is pivotal for achieving regioselective iodination, targeting the C3 position of the quinoline (B57606) ring, which is often challenging due to the inherent reactivity of the heterocyclic system.

The direct iodination of 8-methoxyquinoline at the C3 position represents a highly efficient atom-economical approach. Research has demonstrated that metal-free C-H functionalization is a viable method for this transformation. One such protocol utilizes tert-butylhydroperoxide to mediate the reaction, achieving high yields. rsc.org This method is part of a broader strategy focusing on radical-based direct C-H iodination, which has been developed for various quinolines and related heterocycles. rsc.orgscispace.com The mechanism is believed to proceed via the in-situ generation of an iodo radical, which selectively attacks the C3 position due to the stability of the resulting radical intermediate. rsc.orgscispace.com

While electrophilic halogenation of 8-methoxyquinoline can be influenced by reaction conditions, studies have shown that direct iodination with elemental iodine is often unsuccessful under various conditions. acs.org However, radical-based protocols have proven effective for both electron-rich and electron-poor quinoline substrates, offering a general and scalable method for producing 3-iodoquinolines. rsc.orgscispace.com

Table 1: Regioselective Iodination of 8-Methoxyquinoline

Starting MaterialReagentsProductYieldReference
8-MethoxyquinolineIodine, tert-ButylhydroperoxideThis compound84% rsc.org

An alternative strategy involves the iodination of a precursor, 8-nitroquinoline, which can later be converted to the target compound. The electron-withdrawing nitro group at the C8 position influences the regioselectivity of the iodination reaction. N-Iodosuccinimide (NIS) is a commonly employed reagent for such transformations. derpharmachemica.comsioc-journal.cn The reactivity of NIS can be enhanced in polar solvents or by the presence of acids. derpharmachemica.com

Protocols have been developed for the C3-selective iodination of 8-nitroquinoline, which can be performed on a gram scale with good yields. rsc.orgscispace.com These methods often rely on a radical pathway. For instance, a system using potassium persulfate (K₂S₂O₈) and sodium iodide can effectively generate the iodo radical for selective C3 functionalization. rsc.orgscispace.com The resulting 3-iodo-8-nitroquinoline (B1314853) is a versatile intermediate. rsc.orgrsc.org

Table 2: C3-Iodination of 8-Nitroquinoline

Starting MaterialReagentsProductYieldReference
8-NitroquinolineK₂S₂O₈, NaI, MnSO₄3-Iodo-8-nitroquinoline80% (submillimolar scale) rsc.orgscispace.com
8-NitroquinolineK₂S₂O₈, NaI, MnSO₄3-Iodo-8-nitroquinoline77% (1.3 g scale) rsc.orgscispace.com
8-NitroquinolineIodine, tert-Butylhydroperoxide3-Iodo-8-nitroquinoline86% rsc.org

Preparation via Precursor Functionalization and Subsequent Transformations

Multi-step syntheses provide flexibility and control, allowing for the construction of the this compound framework through the sequential modification of functionalized precursors.

The synthesis can commence from 3-haloquinoline precursors, most commonly 3-bromo-8-methoxyquinoline. This approach typically involves a halogen exchange reaction, such as an aromatic Finkelstein reaction, to replace the bromine atom with iodine. scispace.com The synthesis of the 3-bromo precursor itself is a critical step, which can be achieved through various methods, including the electrophilic cyclization of alkynylaniline derivatives. acs.org

A key intermediate, 3-bromo-8-hydroxyquinoline, can be synthesized and subsequently protected, for example, as a benzyl (B1604629) ether. google.com This protected intermediate, 8-(benzyloxy)-3-bromoquinoline, can then undergo metal-halogen exchange followed by reaction with an iodine source. google.com Alternatively, direct methylation of 3-bromo-8-hydroxyquinoline would yield 3-bromo-8-methoxyquinoline, which could then be subjected to a Finkelstein-type reaction to yield the final iodo product.

In another synthetic route, the methoxy (B1213986) group is introduced in the final stages of the synthesis. This pathway begins with the preparation of 3-iodo-8-quinolinol (also known as 3-iodo-8-hydroxyquinoline). The synthesis of this precursor has been achieved by starting with 8-hydroxyquinoline (B1678124), which is first nitrated, then iodinated at the C3 position with N-iodosuccinimide (NIS), followed by the reduction of the nitro group and a diazotization-hydrolysis sequence. researchgate.net

Once 3-iodo-8-quinolinol is obtained, the final step is the methylation of the hydroxyl group at the C8 position. This is typically accomplished through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base, such as potassium carbonate, and the resulting phenoxide reacts with a methylating agent like methyl iodide to form the desired 8-methoxy group. bsu.edu This method is a standard and effective way to convert hydroxyquinolines to their corresponding methoxy analogues. bsu.edu

General Synthetic Approaches Applicable to Quinoline Derivatives

The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry, with numerous methods developed since its first isolation from coal tar in 1834. iipseries.org These strategies can be broadly categorized into two main approaches: the construction of the bicyclic quinoline framework from acyclic or monocyclic precursors through annulation reactions, and the modification of the quinoline scaffold itself via direct functionalization.

Annulation Reactions for Quinoline Ring Formation

Annulation, or ring-forming, reactions are fundamental to building the quinoline core. These methods typically involve the condensation and subsequent cyclization of precursors that provide the necessary atoms for the benzene (B151609) and pyridine (B92270) rings of the quinoline system.

Skraup Synthesis and its Modifications

The Skraup synthesis is a classic and one of the oldest methods for preparing quinolines. iipseries.orgresearchgate.net In its archetypal form, the reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) corresponding to the aniline used or arsenic pentoxide. slideshare.netpharmaguideline.com The reaction proceeds through several key steps:

Dehydration of glycerol by the concentrated sulfuric acid to form the α,β-unsaturated aldehyde, acrolein. pharmaguideline.com

A Michael-type conjugate addition of the aniline to the acrolein. pharmaguideline.com

Acid-catalyzed cyclization of the resulting intermediate.

Dehydration to form 1,2-dihydroquinoline.

Oxidation of the dihydroquinoline to furnish the aromatic quinoline ring. pharmaguideline.com

While historically significant, the Skraup reaction is known for being exothermic and often violent, requiring careful temperature control. researchgate.net Modifications have been developed to moderate the reaction conditions, for instance, by using ionic liquids under microwave irradiation. iipseries.org The reaction is versatile for producing quinoline derivatives from substituted anilines. pharmaguideline.com

Friedländer Synthesis and its Derivatives

The Friedländer synthesis is another foundational and highly versatile method for constructing quinoline rings. wikipedia.org It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an aldehyde). wikipedia.orgthieme-connect.com The reaction is generally thought to proceed via one of two primary mechanisms:

Mechanism 1: An initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration via imine formation to yield the quinoline. wikipedia.org

Mechanism 2: Formation of a Schiff base between the aniline derivative and the carbonyl compound, followed by an intramolecular aldol-type condensation to close the ring. wikipedia.orgthieme-connect.com

The Friedländer synthesis is a straightforward approach for creating poly-substituted quinolines. ijcce.ac.ir A wide array of catalysts has been employed to improve the efficiency and conditions of the reaction, including Brønsted acids, Lewis acids, and solid-supported catalysts, which often allow for solvent-free conditions. ijcce.ac.irorgchemres.orgorganic-chemistry.org

Catalyst SystemReactantsConditionsOutcomeReference
P₂O₅/SiO₂2-Aminoaryl ketones, Carbonyl compounds80°C, Solvent-freeHigh to excellent yields of poly-substituted quinolines ijcce.ac.ir
Brønsted Acid Ionic Liquid on Fe₃O₄@SiO₂o-Aminoaryl ketones, α-Methylene carbonylsSolvent-freeHigh yields, reusable catalyst orgchemres.org
Iodine2-Aminobenzophenones, KetonesRefluxEfficient synthesis of quinolines organic-chemistry.org
sec-BuLi / KHMDSN-Pivaloylanilines, DMF, Aldehydes/KetonesOne-potSynthesis of various quinoline derivatives thieme-connect.com
Povarov-Type Annulations

The Povarov reaction is a powerful method for synthesizing tetrahydroquinolines and quinolines, best described as a formal [4+2] cycloaddition. acs.orgwikipedia.org In its classic form, the reaction involves three components: an aniline, an aldehyde (which together form an aromatic imine in situ), and an electron-rich alkene (the dienophile), such as an enol ether. wikipedia.orgscispace.com The reaction is typically catalyzed by a Lewis acid, which activates the imine for the cycloaddition step. wikipedia.org

Recent advancements have expanded the scope of the Povarov reaction significantly. acs.org For example, a novel iodine-mediated Povarov reaction has been developed using arylacetylenes and anilines, where the arylacetylene serves as a precursor to both the diene and the dienophile. nih.gov Another variation utilizes a formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes, mediated by molecular iodine, to directly synthesize substituted quinolines. organic-chemistry.org These multicomponent reactions are highly convergent, allowing for a rapid increase in molecular complexity from simple starting materials. scispace.com

[3+3] Annulation Strategies

More recently, [3+3] annulation strategies have emerged as an effective way to construct the six-membered pyridine ring of the quinoline system. In this approach, two three-atom fragments are combined to form the heterocyclic ring. Several distinct methodologies fall under this category.

For instance, a copper-catalyzed formal [3+3] annulation of arylketoxime acetates with o-fluorobenzaldehydes provides an efficient route to substituted quinoline derivatives. acs.org Another modern approach involves the rhodium-catalyzed [3+3]-annulation of quinoline N-oxides with cyclopropenones. rsc.org This reaction proceeds through a cascade involving C-H/C-C bond functionalization and results in functionalized 2-quinolones. rsc.org Lewis acid-mediated [3+3] annulation between 3-ethoxycyclobutanones and aromatic amines has also been reported as a single-step method for synthesizing 2-alkylquinolines. organic-chemistry.org These strategies represent the cutting edge of quinoline synthesis, often providing access to complex substitution patterns not easily achieved through classical methods. nih.gov

Direct Functionalization of Quinoline Scaffolds

An alternative to building the quinoline ring from the ground up is the direct functionalization of a pre-existing quinoline scaffold. This approach is highly atom- and step-economical, focusing on the selective activation of C-H bonds to introduce new functional groups. mdpi.com Transition-metal catalysis has been a major driver of progress in this area, enabling the regioselective functionalization at nearly all positions of the quinoline ring. mdpi.comacs.org

The synthesis of the target compound, This compound , has been achieved via such a direct functionalization approach. Specifically, a metal-free C-H iodination of 8-methoxyquinoline has been reported. rsc.org This method utilizes tert-butylhydroperoxide to support the iodinating agent, providing a direct route to the desired product.

SubstrateReagentsYieldProductReference
8-MethoxyquinolineI₂, TBHP84%This compound rsc.org

This direct C3-iodination is part of a broader field of C-H functionalization of quinolines and their N-oxides. rsc.org For example, quinoline N-oxides are often used as substrates because the N-oxide group can act as a directing group, facilitating functionalization at the C2 or C8 positions. rsc.orgrhhz.net Following the reaction, the N-oxide can be removed to yield the functionalized quinoline. Methods for C2-arylation, C2-thiolation, and C8-functionalization have been extensively developed. rsc.orgrhhz.netorganic-chemistry.org

C-H Activation Methodologies

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and efficient strategy for synthesizing complex organic molecules. libretexts.org This approach avoids the need for pre-functionalized starting materials, thus streamlining the synthetic process.

A notable metal-free method for the synthesis of this compound involves C-H functionalization. In a specific example, 8-methoxyquinoline was used as the starting material. The reaction yielded this compound in high yield (84%). The successful synthesis and characterization of the product were confirmed by 1H NMR, 13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). rsc.org

This methodology has also been applied to synthesize other structurally related iodo-quinolines. For instance, the synthesis of 8-bromo-3-iodoquinoline (B1522635) and 3-iodo-8-nitroquinoline from their respective precursors, 8-bromoquinoline (B100496) and 8-nitroquinoline, resulted in yields of 86%. rsc.org Similarly, 3-iodo-6-methoxy-8-nitroquinoline and 3-iodo-5,6-dimethoxy-8-nitroquinoline were synthesized with yields of 83% and 82%, respectively. rsc.org The versatility of C-H activation is further demonstrated by its use in preparing a variety of functionalized quinolines, which are important scaffolds in drug discovery. nih.gov

The general synthetic strategy for halogenated quinolines often involves the initial construction of the quinoline core with desired substituents, followed by selective halogenation at specific positions. C-H activation provides a direct route for such halogenations.

Table 1: Synthesis of this compound and Analogs via C-H Activation

Starting MaterialProductYield (%)
8-MethoxyquinolineThis compound84
8-Bromoquinoline8-Bromo-3-iodoquinoline86
8-Nitroquinoline3-Iodo-8-nitroquinoline86
6-Methoxy-8-nitroquinoline3-Iodo-6-methoxy-8-nitroquinoline83
5,6-Dimethoxy-8-nitroquinoline3-Iodo-5,6-dimethoxy-8-nitroquinoline82
Catalytic Dehydrogenation Methods

Catalytic dehydrogenation offers another important pathway for the synthesis of quinolines, often from their tetrahydroquinoline precursors. This method is advantageous as it leads to the formation of the aromatic quinoline ring system.

Recent advancements have focused on developing environmentally friendly and efficient catalytic systems. For example, a heterogeneous cobalt oxide catalyst has been shown to be effective for the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions. organic-chemistry.org Another approach utilizes a visible-light-mediated aerobic dehydrogenation with a nontoxic and inexpensive titanium dioxide catalyst, using oxygen as a green oxidant. organic-chemistry.org

While direct examples for the synthesis of this compound via catalytic dehydrogenation are not prevalent in the provided search results, the synthesis of the parent 8-methoxyquinoline and other substituted quinolines highlights the potential of this method. For instance, 8-hydroxyquinoline can be synthesized from o-aminophenol and acrolein through a one-pot reaction that includes a photocatalytic dehydrogenation step using a cobalt oxime chelate photocatalyst. google.com The synthesis of 8-methoxyquinoline itself has been achieved from 8-hydroxyquinoline with a reported yield of 71%. researchgate.net

Furthermore, a modular o-quinone-based catalyst system, in conjunction with a Co(salophen) cocatalyst, allows for the efficient oxidative dehydrogenation of tetrahydroquinolines to quinolines using ambient air at room temperature. acs.org This method has been successfully applied to prepare medicinally relevant quinolines. acs.org For instance, the synthesis of 2-methylquinoline (B7769805) and other 2-substituted quinolines from their tetrahydroquinoline precursors proceeded with high yields. acs.org

Betti Multicomponent Reactions

Betti multicomponent reactions represent a class of one-pot reactions that are highly valuable for generating molecular diversity. researchgate.net The classical Betti reaction involves the condensation of a naphthol, an aldehyde, and an amine to produce aminobenzylnaphthols, also known as Betti bases. rhhz.net This reaction has been extended to include other substrates, such as 8-hydroxyquinolines, to synthesize a wide range of derivatives. researchgate.netnih.gov

A study details the synthesis of a 48-membered Betti-product library using a formic acid-mediated coupling of aromatic primary amines, (hetero)aromatic aldehydes, and 8-hydroxyquinoline derivatives. nih.gov The resulting analogues were obtained in yields ranging from 13% to 90%. nih.gov While this study did not specifically synthesize this compound, it demonstrates the utility of the Betti reaction in creating diverse quinoline-based compounds.

Another example reports an efficient, zinc-catalyzed, one-pot, three-component synthesis of Betti bases from β-naphthol, aldehydes, and amines under solvent-free conditions, with yields ranging from 68% to 96%. benthamdirect.com The advantages of this protocol include operational simplicity, short reaction times, high yields, and easy work-up procedures. benthamdirect.com The development of new Betti bases has also been achieved through the three-component reaction of β-naphthol, isatins, and cyclic amines. rhhz.net

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to develop more sustainable and environmentally friendly processes. ijpsjournal.com Traditional methods for quinoline synthesis often rely on harsh reaction conditions, hazardous reagents, and organic solvents, leading to significant waste generation. rsc.orgresearchgate.net

Modern green approaches focus on several key areas:

Use of Greener Solvents: Water has been explored as a green solvent for quinoline synthesis. For instance, a three-component reaction to synthesize pyrimido[4,5-b]quinolones was carried out in water under reflux conditions. nih.gov

Development of Reusable Catalysts: Nanocatalysts are gaining attention due to their high efficiency and recyclability. nih.gov For example, an Fe3O4 nanoparticle-cell catalyst used in the synthesis of pyrimido[4,5-b]quinolones could be recovered and reused five times without a significant loss of activity. nih.gov

Energy-Efficient Methods: Microwave-assisted synthesis (MAS) and ultrasound-assisted synthesis are being employed to reduce reaction times and energy consumption. ijpsjournal.com

Atom Economy: One-pot synthesis and multicomponent reactions, like the Betti reaction, are inherently more atom-economical as they combine several steps into a single operation, reducing waste and improving efficiency. researchgate.net

A recent development is the use of electrosynthesis for the Friedländer reaction, a classic method for quinoline synthesis. This electrochemical approach replaces hazardous chemical reductants with electricity, operates under mild, aqueous conditions, and utilizes recyclable nickel foam electrodes. rsc.org This method achieves high atom economy (74–81%) and has been used to synthesize various substituted quinolines in good to excellent yields. rsc.org

Solvent-free reactions are another important green strategy. The Friedlander annulation process to prepare quinolines has been successfully carried out under solvent-free conditions at 100 °C, yielding products in the range of 68–98%. nih.gov

Chemical Transformations and Reactivity Studies of 3 Iodo 8 Methoxyquinoline

Cross-Coupling Reactions of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond at the C3-position of the quinoline (B57606) ring is the most reactive site for transformations, particularly for transition-metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide compared to corresponding aryl bromides or chlorides makes it an ideal substrate for these powerful bond-forming methodologies.

Palladium catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. For 3-Iodo-8-methoxyquinoline, these reactions are crucial for elaborating the quinoline core structure. The general mechanism for these reactions typically involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mychemblog.comscirp.org

The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. mychemblog.comscirp.org In the case of this compound, this reaction provides a direct route to 3-aryl-8-methoxyquinolines, which are important structural motifs in medicinal chemistry. rsc.org The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step. mychemblog.comrsc.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoquinolines This table presents generalized conditions based on reactions with similar substrates. Specific yields may vary for this compound.

Palladium CatalystLigandBoron ReagentBaseSolventReference
Pd(PPh₃)₄Triphenylphosphine (integral to catalyst)Arylboronic acidK₃PO₄ or Na₂CO₃DMF or Dioxane/H₂O mychemblog.comrsc.org
PdCl₂(dppf)dppf (1,1'-Bis(diphenylphosphino)ferrocene)Arylboronic acidK₂CO₃Methanol rsc.org
Pd(OAc)₂XPhosBis(pinacolato)diboron (for borylation)TEA (Triethylamine)Dioxane mychemblog.com

The Sonogashira coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. beilstein-journals.orgnih.gov This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is instrumental in synthesizing alkynyl-substituted quinolines from this compound. smolecule.comorganic-chemistry.org These products can serve as precursors for more complex heterocyclic systems. The reaction is generally carried out in the presence of an amine base, which acts as both a solvent and a base to deprotonate the terminal alkyne. organic-chemistry.org Modern protocols have also been developed that are copper-free. nih.govorganic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides This table presents generalized conditions based on reactions with similar substrates. Specific yields may vary for this compound.

Palladium CatalystCo-catalystAlkyneBaseSolventReference
PdCl₂(PPh₃)₂CuITerminal alkyne (e.g., Phenylacetylene)Et₃N (Triethylamine)DMF or THF beilstein-journals.orgnih.gov
Pd(PPh₃)₄CuITerminal alkyneDiisopropylamineToluene researchgate.net
PdCl₂(PPh₃)₂None (Copper-free)Terminal alkyne-Ionic Liquid (e.g., [TBP][4EtOV]) nih.gov

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like this compound) with an alkene to form a substituted alkene. fu-berlin.decommonorganicchemistry.com This reaction provides a means to introduce vinyl groups at the C3-position of the quinoline ring. The reaction mechanism involves the oxidative addition of the aryl iodide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org A base is required to regenerate the active catalyst. fu-berlin.de

Table 3: General Conditions for Heck Reactions of Aryl Iodides This table presents generalized conditions based on reactions with similar substrates. Specific yields may vary for this compound.

Palladium SourceLigandAlkeneBaseSolventReference
Pd(OAc)₂P(o-tol)₃Methyl acrylateEt₃N (Triethylamine)DMF commonorganicchemistry.com
Pd₂(dba)₃PPh₃StyreneNa₂CO₃NMP or DMA fu-berlin.de

While transition-metal catalysis is dominant, concerns about the cost and toxicity of heavy metals have spurred the development of metal-free coupling reactions. cas.cnnih.govpreprints.org These reactions often proceed through different mechanisms, such as a base-promoted homolytic aromatic substitution (HAS) pathway. cas.cn In this type of reaction, a strong base can promote the formation of an aryl radical from the aryl iodide, which then adds to another aromatic system. cas.cn Another approach involves the generation of aryne intermediates. While less common for direct C-C coupling from an aryl iodide without a strong base/nucleophile system, these strategies represent an evolving area of synthetic chemistry. For this compound, such methods could offer more sustainable routes to biaryl compounds or other derivatives. preprints.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Derivatization at Other Positions of the Quinoline Ring System

Beyond the reactive C-I bond, the 8-methoxyquinoline (B1362559) ring itself is amenable to further functionalization. The electronic properties of the quinoline system and the directing effects of the substituents dictate the regioselectivity of these reactions. The pyridine (B92270) ring is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring. thieme-connect.de However, the powerful electron-donating effect of the methoxy (B1213986) group at C8 activates the benzene portion of the ring system for electrophilic aromatic substitution. This directing effect preferentially guides incoming electrophiles to the C5 and C7 positions, ortho and para to the methoxy group, respectively. thieme-connect.de

Furthermore, the nitrogen atom in the quinoline ring makes the C2 and C4 positions susceptible to nucleophilic substitution, although this typically requires the presence of a leaving group at these positions or harsh reaction conditions. thieme-connect.de A specific example of derivatization on a similar scaffold is the aminoalkylation (Mannich reaction) of 8-hydroxyquinolines at the C7 position, demonstrating the accessibility of this site for functionalization. acs.org

Reactions at the Quinoline Nitrogen (N-Oxidation, N-Alkylation)

The nitrogen atom in the quinoline ring of this compound is a key site for chemical reactions, including N-oxidation and N-alkylation.

N-Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation is often achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperbenzoic acid) or through catalytic systems. For instance, a molybdenum/phosphorus catalytic system with hydrogen peroxide as the terminal oxidant has been shown to be effective for the N-oxidation of various nitrogen heterocycles, including substituted quinolines. nih.gov The resulting N-oxides are valuable intermediates for further functionalization of the quinoline ring. nih.gov

N-Alkylation: The nitrogen atom can also undergo alkylation reactions. For example, N-methylation of certain quinoline derivatives can be achieved using methyl iodide in a suitable solvent like acetonitrile (B52724). uit.no The alkylation of quinolone derivatives is a crucial step in the synthesis of various biologically active compounds. researchgate.netunisa.ac.za The reactivity in N-alkylation can be influenced by the substituents present on the quinoline ring.

Formylation Reactions (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff)

Formylation reactions introduce a formyl (-CHO) group onto the quinoline ring system. The feasibility and outcome of these reactions on this compound depend on the specific reaction conditions and the directing effects of the existing substituents.

Reimer-Tiemann Reaction: The Reimer-Tiemann reaction typically involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. mychemblog.combyjus.com For hydroxyquinolines, this reaction can introduce a formyl group at a position ortho to the hydroxyl group. mychemblog.comsciencemadness.org While this compound does not possess a hydroxyl group, this reaction is relevant to its hydroxylated analogues. The reaction proceeds through the formation of dichlorocarbene (B158193) in a basic medium. byjus.comlscollege.ac.in

Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netorganic-chemistry.orgtcichemicals.com It employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemijournal.comresearchgate.net The reaction has been successfully applied to acetanilides to produce 2-chloro-3-formyl quinoline derivatives. researchgate.netchemijournal.com The electron-rich nature of the quinoline ring, enhanced by the methoxy group, would likely direct formylation to specific positions on the ring.

Duff Reaction: The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols and other electron-rich systems, using hexamethylenetetramine as the formylating agent. wikipedia.orguni.edu It generally requires strongly electron-donating groups on the aromatic ring and preferentially leads to ortho-substitution. wikipedia.org While effective for some hydroxyquinolines, its applicability to this compound would depend on the activating effect of the methoxy group being sufficient to promote the reaction. ecu.edunih.gov

Interactive Table: Comparison of Formylation Reactions
ReactionReagentsTypical SubstrateKey Features
Reimer-Tiemann Chloroform (CHCl₃), strong base (e.g., NaOH)Phenols, hydroxyquinolinesOccurs under basic conditions; involves dichlorocarbene intermediate. mychemblog.combyjus.com
Vilsmeier-Haack DMF, POCl₃ (Vilsmeier reagent)Electron-rich aromatics and heterocyclesVersatile for a wide range of substrates; forms an iminium ion intermediate. researchgate.nettcichemicals.com
Duff Hexamethylenetetramine, acidPhenols, electron-rich aromaticsGenerally less efficient; requires strongly activating groups. wikipedia.orgecu.edu

Nucleophilic Aromatic Substitution Adjacent to Methoxy Group

The methoxy group at the C-8 position influences the reactivity of the quinoline ring towards nucleophilic aromatic substitution (SNAᵣ). While the iodine at C-3 is a potential leaving group, the electronic effects of the methoxy group can also direct substitution at adjacent positions under specific conditions. In general, SNAᵣ reactions on aromatic rings are facilitated by the presence of electron-withdrawing groups. masterorganicchemistry.com In the context of quinoline derivatives, nucleophilic substitution can occur, for example, at the C-2 or C-4 positions if a suitable leaving group is present. The methoxy group can influence the reactivity of these positions through resonance and inductive effects.

Cyclization Reactions Leading to Fused Polycyclic Systems

The structure of this compound provides a scaffold for the construction of fused polycyclic systems through various cyclization strategies.

Intramolecular Cyclizations (e.g., 11H-Indolo[3,2-C]quinoline formation)

The this compound core can be a precursor for the synthesis of complex heterocyclic systems like 11H-indolo[3,2-c]quinolines. These compounds are of significant interest due to their biological activities. nih.govresearchgate.net The synthesis often involves the construction of a side chain at the C-2 or C-3 position, followed by an intramolecular cyclization. For instance, a palladium-catalyzed intramolecular amination of a suitably substituted precursor derived from a 3-iodoquinoline (B1589721) can lead to the formation of a tetracyclic system. acs.org Various methods, including Fischer indolization and palladium-catalyzed coupling reactions, have been developed to construct the indolo[3,2-c]quinoline skeleton. uit.noresearchgate.net

Ring-Closing Buchwald-Hartwig Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. scienceopen.comorganic-chemistry.org This reaction can be applied in an intramolecular fashion to construct nitrogen-containing heterocyclic rings. Starting with a 3-iodoquinoline derivative bearing an appropriately positioned amine nucleophile, a ring-closing Buchwald-Hartwig reaction can be employed to synthesize fused polycyclic structures. acs.orgscienceopen.com This methodology offers a versatile route to various heterocyclic systems under relatively mild conditions. orgsyn.org

Reactivity of the Methoxy Group

The methoxy group at the C-8 position of this compound is a key functional handle that can undergo several chemical transformations.

Demethylation: The methoxy group can be cleaved to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. This demethylation can be achieved using various reagents, such as strong acids or boron tribromide. researchgate.net The resulting hydroxyl group can then be used for further functionalization or to modulate the biological activity of the molecule. mdpi.com

Electrophilic Substitution: The methoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution on the benzene ring portion of the quinoline system. This directing effect can be utilized to introduce other substituents at the C-5 and C-7 positions. smolecule.comresearchgate.netnnpub.org

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search of scientific databases and literature has revealed a lack of publicly available, experimentally determined spectroscopic data for the chemical compound this compound. As a result, the creation of a detailed article with specific data tables for its characterization via Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy is not possible at this time.

The user's request specified a detailed article structure, including data tables for various spectroscopic methods such as FTIR, Raman, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques. This level of detail requires access to published research where the compound has been synthesized and its structure rigorously confirmed using these analytical methods.

While spectroscopic data exists for related precursor compounds such as 8-hydroxyquinoline and 8-methoxyquinoline, as well as for other isomers and derivatives of quinoline, this information cannot be used to accurately represent the unique spectral characteristics of this compound. The specific placement of the iodo and methoxy functional groups on the quinoline ring system results in a distinct "molecular fingerprint" that would be reflected in its vibrational (FTIR, Raman) and magnetic resonance (NMR) spectra. Extrapolating from related but different molecules would not meet the required standard of scientific accuracy.

Without access to primary research articles or spectral database entries for this compound, any attempt to generate the requested content would rely on theoretical estimations rather than on verified experimental findings. This would not fulfill the requirement for an article based on detailed and accurate research data. Further investigation into the synthesis and characterization of this specific compound within the scientific literature would be necessary to provide the requested spectroscopic analysis.

Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound is not available. Published research articles containing its detailed characterization using the specified techniques—Electron Ionization Mass Spectrometry (EI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—could not be located.

To generate a scientifically accurate article with detailed research findings as requested, access to experimental spectra and data from the analysis of the specific compound is essential. Information on related compounds, such as 8-methoxyquinoline or other regioisomers of iodo-methoxyquinoline, exists but cannot be used to accurately describe the distinct spectroscopic properties of the 3-iodo-8-methoxy isomer.

Therefore, it is not possible to provide the requested article with the required level of detail and scientific accuracy for "this compound" at this time.

Spectroscopic Characterization and Structural Elucidation of 3 Iodo 8 Methoxyquinoline

Electronic Spectroscopy for Optical Properties

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a crucial technique for investigating the electronic structure and excited-state properties of molecules like 3-Iodo-8-methoxyquinoline. The parent compound, 8-hydroxyquinoline (B1678124), and its derivatives are known for their fluorescent properties, which are sensitive to their environment and substitution patterns. mdpi.com The introduction of a methoxy (B1213986) group at the 8-position and an iodine atom at the 3-position is expected to modulate these properties significantly.

The fluorescence of 8-hydroxyquinoline derivatives is often attributed to the π-π* transitions within the quinoline (B57606) ring system. mdpi.com The methoxy group (–OCH₃), being an electron-donating group, can enhance the fluorescence intensity compared to the parent quinoline. Conversely, the heavy iodine atom can induce quenching of photoluminescence through the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet state, favoring non-radiative decay pathways.

Table 1: Expected Photoluminescence Properties of this compound

PropertyExpected ObservationRationale
Excitation Wavelength (λex) UV region (~300-350 nm)Based on π-π* transitions in the quinoline core.
Emission Wavelength (λem) Blue-Green region (~400-500 nm)Typical for substituted quinoline fluorophores.
Quantum Yield (ΦF) Moderate to lowInfluenced by the competing effects of the –OCH₃ group (enhancing) and the heavy iodine atom (quenching).
Luminescence Quenching Possible concentration-dependent quenching or quenching by solvents/analytes.Heavy atom effect from iodine is a primary intramolecular quenching mechanism.

Advanced Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) provides detailed information about the elemental composition and chemical environments of atoms within a molecule. fu-berlin.deucl.ac.uk For this compound, XPS analysis would involve irradiating the sample with X-rays and measuring the kinetic energies of the emitted core-level electrons. ucdavis.edu

The XPS spectrum would exhibit characteristic peaks for carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and iodine (I 3d). The binding energy of each peak provides insight into the chemical state of the element. fu-berlin.de For instance, the C 1s signal would be a complex envelope of peaks corresponding to carbon atoms in different environments: aromatic C-C/C-H, C-I, C-N, and C-O. The C-N and C-O peaks would be shifted to higher binding energies relative to the aromatic carbons due to the higher electronegativity of nitrogen and oxygen. fu-berlin.de Similarly, the N 1s peak would correspond to the quinoline ring nitrogen, and the O 1s peak would be characteristic of the methoxy group. The iodine signal, typically the I 3d doublet (3d₅/₂ and 3d₃/₂), would confirm the presence and covalent nature of the C-I bond.

Valence-level photoemission spectroscopy, often performed with UV light (UPS) or soft X-rays, probes the molecular orbitals involved in chemical bonding. ucdavis.eduaps.org The resulting spectrum reveals the density of states in the valence region, providing direct experimental insight into the highest occupied molecular orbital (HOMO) and other bonding orbitals of the molecule.

Table 2: Predicted Core-Level Binding Energies for this compound

ElementOrbitalPredicted Binding Energy (eV)Chemical Environment
CarbonC 1s~284.8Aromatic C-C, C-H
~285.5C-I
~286.0C-N (quinoline)
~286.5C-O (methoxy)
NitrogenN 1s~400.0Quinoline ring nitrogen
OxygenO 1s~533.0Methoxy group
IodineI 3d₅/₂~619.5C-I bond

Note: These are approximate values and can vary based on instrument calibration and sample charging.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.inmdpi.comnih.gov This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. mkuniversity.ac.in

For this compound, an SCXRD analysis would first require the growth of high-quality single crystals. nih.gov The resulting data would reveal the planarity of the quinoline ring system and the orientation of the methoxy and iodo substituents. Key structural parameters of interest would include the C-I, C-O, and C-N bond lengths and the bond angles within the heterocyclic ring.

Furthermore, the analysis of the crystal packing would identify any significant intermolecular interactions, such as π–π stacking between the quinoline rings of adjacent molecules or weaker C-H···O or C-H···N hydrogen bonds. nih.gov These interactions are crucial for understanding the solid-state properties of the material. The crystal structure of a new monoclinic polymorph of 8-hydroxyquinoline, for example, revealed a structure where molecules form centrosymmetric dimers via O-H···N hydrogen bonds and are further stabilized by π–π stacking. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

ParameterExample ValueInformation Provided
Crystal System MonoclinicSymmetry of the unit cell
Space Group P2₁/cArrangement of molecules in the unit cell
Unit Cell Dimensions a = 8.5 Å, b = 6.0 Å, c = 12.0 Å, β = 95°Size and shape of the unit cell
C-I Bond Length ~2.10 ÅCovalent bond distance between carbon and iodine
C-O-C Bond Angle ~118°Geometry of the methoxy group
Intermolecular Interactions π–π stacking distance ~3.5 ÅEvidence of non-covalent packing forces

Electrochemical methods like cyclic voltammetry (CV) are used to investigate the redox properties of a molecule, determining its oxidation and reduction potentials. These potentials correspond to the energies of the HOMO and the lowest unoccupied molecular orbital (LUMO), respectively.

The electrochemical behavior of this compound would be primarily dictated by the electron-rich quinoline ring system. The methoxy group, being electron-donating, would make the molecule easier to oxidize (lower oxidation potential) compared to unsubstituted quinoline. The iodine substituent, being weakly electron-withdrawing, might slightly increase the reduction potential.

Studies on related quinoline and quinoxaline (B1680401) derivatives show that these heterocyclic systems typically undergo reversible or quasi-reversible one-electron reduction and oxidation processes. researchgate.netmdpi.com For this compound, a cyclic voltammogram would likely show an oxidation wave corresponding to the removal of an electron from the π-system and a reduction wave corresponding to the addition of an electron. The difference between the onset of the first oxidation and reduction potentials can provide an electrochemical estimate of the HOMO-LUMO gap. researchgate.net

Table 4: Predicted Electrochemical Potentials for this compound

ProcessPotential (vs. Fc/Fc⁺)Description
First Oxidation (E_ox) +0.8 to +1.2 VRemoval of an electron from the HOMO, localized on the quinoline π-system.
First Reduction (E_red) -1.8 to -2.2 VAddition of an electron to the LUMO.
Electrochemical Gap ~2.6 to 3.4 eVEstimated energy difference between HOMO and LUMO.

Chromatographic Analysis for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of this compound, ensuring its purity. pharmjournal.ru A reversed-phase HPLC (RP-HPLC) method would be the most common approach for this type of moderately polar organic molecule. nih.govresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be used. rsc.org The mobile phase would consist of a mixture of an aqueous buffer (e.g., water with phosphoric acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. The elution order and retention time are governed by the polarity of the molecule and the specific composition of the mobile phase. Detection is commonly performed using a UV-Vis detector, set to a wavelength where the quinoline chromophore exhibits strong absorbance, likely around 230-250 nm or ~320 nm. nih.gov

While direct UV detection is usually sufficient for quinoline derivatives, derivatization could be employed in specific scenarios, such as trace analysis or when enhanced detection sensitivity or selectivity is required. For instance, if the compound were to be analyzed in a complex matrix, derivatization to attach a fluorescent tag could allow for highly sensitive fluorescence detection. However, for routine purity analysis, direct HPLC-UV is generally adequate and preferred for its simplicity. researchgate.net

Table 5: Exemplar HPLC Method Parameters for this compound Analysis

ParameterConditionPurpose
Column C18, 4.6 x 150 mm, 5 µm particle sizeReversed-phase separation based on hydrophobicity.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileEluent system for gradient or isocratic elution.
Gradient 30% B to 90% B over 15 minutesTo elute components with a range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 240 nmMonitoring the analyte based on its chromophore.
Injection Volume 10 µLStandard sample volume.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC/ESI-MS/MS)nih.govwikipedia.org

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS) is a highly sensitive and specific analytical technique used for the structural characterization of organic compounds. nih.govnih.gov In the analysis of this compound, this method provides crucial information regarding its molecular weight and fragmentation pattern, which aids in confirming its chemical structure. Electrospray ionization (ESI) is considered a "soft ionization" technique, which typically keeps the molecule intact, allowing for the observation of the protonated molecular ion, [M+H]⁺. nih.gov Subsequent fragmentation of this ion using collision-induced dissociation (CID) in the mass spectrometer provides detailed structural insights. chempap.org

The chromatographic separation of this compound is typically achieved using a reversed-phase column, which separates compounds based on their hydrophobicity. A representative set of LC parameters is detailed in Table 1.

Table 1: Illustrative Liquid Chromatography Parameters for the Analysis of this compound

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase (e.g., 150 mm x 2.1 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% B
Flow Rate 0.20 mL/min
Injection Volume 5 µL
Column Temperature 30 °C

Following chromatographic separation, the compound is introduced into the mass spectrometer. In positive ion ESI mode, this compound (C₁₀H₈INO, Molecular Weight: 285.08 g/mol) is expected to be readily protonated, forming the molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 286.1.

Tandem mass spectrometry (MS/MS) analysis of the precursor ion at m/z 286.1 reveals a characteristic fragmentation pattern. The fragmentation of quinoline derivatives is influenced by the substituents on the ring system. mdpi.comresearchgate.net For this compound, the primary fragmentation pathways are predicted to involve the loss of the substituents and cleavages within the quinoline core.

Key fragmentation pathways include:

Loss of a Methyl Radical: A common fragmentation for methoxylated aromatic compounds is the neutral loss of a methyl radical (•CH₃) from the methoxy group. This would result in a prominent fragment ion at m/z 271.1.

Loss of Iodine: The carbon-iodine bond can undergo cleavage, leading to the loss of an iodine atom, which would generate a fragment ion at m/z 159.1.

Quinoline Ring Fission: The stable quinoline ring can also fragment, often through the expulsion of a neutral hydrogen cyanide (HCN) molecule, a characteristic fragmentation for quinolines. researchgate.net

The major predicted fragment ions from the MS/MS analysis of this compound are summarized in Table 2.

Table 2: Predicted MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺ = m/z 286.1)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral Loss
286.1271.1•CH₃ (Methyl radical)
286.1159.1I (Iodine)
286.1132.1I + HCN
159.1132.1HCN (Hydrogen cyanide)

This detailed fragmentation data, obtained through LC/ESI-MS/MS, is instrumental in the unambiguous identification and structural elucidation of this compound in complex matrices. The technique's ability to provide both molecular weight and specific fragment ion information makes it an indispensable tool in modern analytical chemistry.

Computational Chemistry and Theoretical Investigations of 3 Iodo 8 Methoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can determine the optimized geometry of 3-Iodo-8-methoxyquinoline, providing information about bond lengths, bond angles, and dihedral angles. From the electronic structure, various properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, theoretical spectra can be generated. These spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule. For instance, the characteristic vibrational frequencies for the C-I, C-O, and C=N bonds, as well as the aromatic ring vibrations, can be identified. Studies on related quinoline (B57606) derivatives, such as 8-hydroxyquinoline (B1678124), have successfully used DFT to assign vibrational modes.

Table 1: Representative Predicted Vibrational Frequencies for Quinoline Derivatives using DFT Please note: This table is illustrative and based on general findings for related quinoline structures, not specific to this compound.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
C-H stretching (aromatic)3000-3100Stretching vibrations of the C-H bonds on the quinoline ring.
C=C/C=N stretching1500-1650Stretching vibrations within the aromatic quinoline ring system.
C-O stretching (methoxy)1200-1300 (asymmetric), 1000-1100 (symmetric)Stretching of the ether linkage in the methoxy (B1213986) group.
C-I stretching500-600Stretching vibration of the carbon-iodine bond.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules and predict their optical characteristics. By simulating the response of the molecule to time-dependent electromagnetic fields, TD-DFT can calculate the electronic absorption spectra (UV-Vis spectra). This allows for the prediction of the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions, and which molecular orbitals are involved. This information is valuable for understanding the photophysical properties of the molecule and for designing molecules with specific optical properties for applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes.

The Outer Valence Green's Function (OVGF) method is a higher-level quantum chemical technique used to accurately calculate the ionization potentials of a molecule. Ionization potential is the energy required to remove an electron from a molecule, and it is a fundamental property related to its electronic structure and reactivity. The OVGF method can provide more accurate results for ionization potentials compared to simpler methods by accounting for electron correlation and orbital relaxation effects.

For this compound, OVGF calculations could provide precise values for the vertical ionization energies corresponding to the removal of electrons from the outermost molecular orbitals. This data is valuable for comparison with experimental techniques like photoelectron spectroscopy and for a deeper understanding of the molecule's electronic behavior.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are computational techniques used to study the behavior and interactions of molecules, particularly in biological systems.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This technique is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of a drug.

For this compound, molecular docking simulations could be used to investigate its potential binding to various biological targets, such as enzymes or receptors. The simulations would predict the binding pose of the molecule in the active site of the protein and estimate the binding affinity, often expressed as a docking score or binding energy. The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. This information is crucial for understanding the molecule's potential biological activity and for guiding the design of more potent and selective inhibitors.

Table 2: Key Parameters in Molecular Docking Simulations

ParameterDescriptionRelevance to this compound
Binding Affinity (kcal/mol)An estimation of the strength of the interaction between the ligand and the target protein.Predicts the potential potency of the compound as an inhibitor or ligand.
Binding PoseThe predicted three-dimensional orientation of the ligand within the protein's binding site.Reveals how the molecule fits into the active site and which functional groups are involved in binding.
Intermolecular InteractionsSpecific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.Identifies the key forces responsible for the stability of the complex, which can be optimized for improved binding.

Homology modeling is a technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is achieved by using the known structure of a related homologous protein as a template.

Once a homology model of a target protein is built, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the protein and its complex with a ligand like this compound. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's movements over time. This allows for the investigation of the stability of the ligand-protein complex, the flexibility of the protein, and the changes in protein conformation upon ligand binding. For this compound, MD simulations could be used to refine the results of molecular docking and to provide a more realistic picture of its interaction with a homology-modeled target protein.

Prediction of Reaction Pathways and Regioselectivity

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions and the regioselectivity of those reactions. For a molecule like this compound, theoretical models can elucidate where an electrophile is most likely to attack the quinoline ring system.

Computational Models for Electrophilic Substitution

The prediction of regioselectivity in the electrophilic substitution of aromatic compounds is a well-established application of computational chemistry. nih.gov For quinoline derivatives, these models are crucial for understanding their reactivity. doaj.org The primary approach involves calculating the relative stabilities of the possible intermediates, often called sigma-complexes or Wheland intermediates, that can form during the reaction. nih.gov

Theoretical studies on similar molecules like 8-hydroxyquinoline have employed Density Functional Theory (DFT) to explore electrophilic aromatic substitution. semanticscholar.org Such studies analyze two main aspects: the electronic properties of the reactant molecule before the reaction and the stability of the product molecules (or intermediates). semanticscholar.orgresearchgate.net

For this compound, computational models would calculate the electron density at various positions on the aromatic rings. The distribution of the Highest Occupied Molecular Orbital (HOMO) is particularly important, as it indicates the regions most susceptible to electrophilic attack. semanticscholar.org However, analyzing the initial state alone can sometimes be misleading. semanticscholar.org Therefore, a more robust method involves modeling the potential intermediates for substitution at each possible site (e.g., C2, C4, C5, C6, C7). By calculating the energies of these intermediates, chemists can predict which position will lead to the most stable intermediate and, consequently, the major product. nih.gov Methods like DFT with functionals such as B3LYP are commonly used for these energy calculations. semanticscholar.org

Table 1: Computational Methods for Predicting Electrophilic Substitution

Computational Method Information Provided Application to this compound
Density Functional Theory (DFT) Calculates electronic structure, electron density, and energies of molecules and intermediates. Predicts the most likely sites for electrophilic attack by comparing the energies of possible sigma-complex intermediates.
Analysis of Molecular Orbitals Visualizes the distribution of the Highest Occupied Molecular Orbital (HOMO) to identify electron-rich areas. semanticscholar.org The HOMO distribution indicates regions on the quinoline core that are nucleophilic and prone to attack by electrophiles.

| Calculation of Intermediate Stabilities | Determines the relative energies of all possible Wheland intermediates formed during substitution. nih.gov | The position that forms the lowest energy (most stable) intermediate is predicted to be the major site of substitution. |

Transition State Analysis for Reaction Mechanisms

Beyond predicting where a reaction will occur, computational chemistry can elucidate how it occurs by mapping the entire reaction mechanism. This is achieved through transition state analysis. The transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular structure that exists as reactants are converted into products.

Locating the transition state geometry is a critical step in confirming a proposed reaction mechanism. youtube.com Computational methods, such as those implemented in software packages like ORCA, can be used to perform a transition state optimization. youtube.com This involves starting with a guess of the transition state structure and using algorithms to find the exact geometry that corresponds to a first-order saddle point on the potential energy surface.

Once the transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). youtube.com This analysis confirms that the located structure is indeed a transition state and not a minimum on the potential energy surface. By connecting the reactants, transition state, and products, a complete energy profile for the reaction pathway can be constructed, providing insights into the reaction's kinetics and feasibility. researchgate.net

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding)

The iodine atom in this compound is not merely a substituent; it can actively participate in significant non-covalent interactions, particularly halogen bonding. nih.gov A halogen bond (XB) is a highly directional, attractive interaction between a halogen atom (X) in a molecule R–X and a nucleophilic region (e.g., a lone pair on a nitrogen or oxygen atom) on another molecule. nih.govresearchgate.net This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the σ-hole) opposite the R-X covalent bond. researchgate.net

Computational tools are essential for characterizing and quantifying these interactions. nih.gov Density Functional Theory (DFT) calculations can be used to study complexes involving this compound and a halogen bond acceptor. rsc.org These calculations can determine the geometry of the halogen-bonded complex, the interaction energy, and the electronic properties that govern the bond's strength. researchgate.net Electron-withdrawing groups tend to increase the strength of the halogen bond, while electron-donating groups decrease it. researchgate.net

Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Interacting Quantum Atoms (IQA) analysis provide deeper insights. nih.gov QTAIM can identify a bond critical point (BCP) between the iodine and the acceptor atom, and the electron density at this point correlates with the interaction strength. researchgate.net IQA analysis can decompose the total interaction energy into physically meaningful components, such as electrostatic and exchange-correlation (covalent) contributions, revealing the fundamental nature of the halogen bond. nih.gov

Table 2: Characteristics of Halogen Bonding Involving Iodine

Feature Description Relevance to this compound
σ-hole A region of positive electrostatic potential on the iodine atom, opposite the C–I bond. researchgate.net This positive region is the site of attraction for electron-rich atoms or molecules.
Directionality Halogen bonds are highly directional, typically with an R–I···A angle close to 180°. nih.gov The specific geometry of the quinoline ring will influence the accessibility of the σ-hole and the direction of interaction.
Strength Interaction energies can be significant, influenced by the substituents on the halogenated molecule and the nature of the acceptor. researchgate.netrsc.org The methoxy group and the quinoline ring's electronic properties will modulate the strength of any halogen bonds formed.

| Computational Analysis | Methods include DFT for energies and geometries, and QTAIM/IQA for detailed electronic analysis. nih.govrsc.org | These methods can predict the stability and nature of complexes formed by this compound with biological targets or other molecules. |

Green Chemistry Metrics (e.g., Atom Economy, E-factor)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net To quantify the "greenness" of a chemical synthesis, several metrics have been developed, with Atom Economy and the Environmental Factor (E-factor) being two of the most prominent. nih.govchembam.com

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms into the desired product. rsc.orgacs.org It is a theoretical calculation that assumes 100% yield and is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as additions and rearrangements, are considered greener because they generate less waste inherently. nih.govrsc.org

The E-Factor , developed by Roger Sheldon, provides a more practical measure of waste by considering the actual amount of waste produced in a process. researchgate.net It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-factor accounts for all waste, including by-products, leftover reactants, and solvents, but typically excludes water. researchgate.net A lower E-factor signifies a greener process with less waste generation. The pharmaceutical industry, for example, has historically had very high E-factors, often generating over 100 kg of waste for every kg of product. rsc.orgacs.org

Applying these metrics to a hypothetical synthesis of this compound allows for an evaluation of its environmental impact. For instance, consider a hypothetical iodination of 8-methoxyquinoline (B1362559).

Table 3: Hypothetical Green Chemistry Metrics for Synthesis of this compound

Metric Formula Example Calculation
Atom Economy (MW of Product / Σ MW of Reactants) x 100 Reactants: 8-methoxyquinoline (C₁₀H₉NO, MW: 159.19) + Iodine (I₂, MW: 253.8) Product: this compound (C₁₀H₈INO, MW: 285.08) Atom Economy = [285.08 / (159.19 + 253.8)] x 100 = 69.2% (assuming a substitution reaction where HI is the byproduct)

| E-Factor | Total Mass of Waste / Mass of Product | Assuming a 71% yield from 159.19 g of 8-methoxyquinoline: Product = 0.71 * 285.08 g = 202.4 g Waste = (Mass of Reactants + Solvents) - Mass of Product If 1000g of solvent is used: Waste = (159.19 + 253.8 + 1000) - 202.4 = 1210.6 g E-Factor = 1.21 kg / 0.202 kg = ~5.99 (excluding solvent recovery) |

Note: The calculation is illustrative. Actual values depend on the specific synthetic route, reaction conditions, and solvent usage. researchgate.net

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies

The synthesis of functionalized quinolines is a mature field, yet there remains a significant opportunity for the development of more efficient, selective, and environmentally benign methodologies. For 3-Iodo-8-methoxyquinoline, future research will likely focus on moving beyond traditional multi-step syntheses towards more atom- and step-economical approaches.

A key area of exploration is the direct C-H activation/iodination of the 8-methoxyquinoline (B1362559) core. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto heterocyclic scaffolds, often circumventing the need for pre-functionalized starting materials. nih.gov Research into catalytic systems that can selectively target the C-3 position of the quinoline (B57606) ring for iodination would represent a significant advancement. Another promising avenue involves transition-metal-free electrophilic iodination reactions, which utilize readily available and environmentally benign halogen sources. researchgate.net

Furthermore, the principles of flow chemistry could be applied to the synthesis of this compound. Continuous flow processes offer advantages such as enhanced reaction control, improved safety for handling reactive intermediates, and facile scalability. Developing a continuous-flow process for the synthesis and subsequent functionalization of this compound could streamline its production for various applications.

Synthetic MethodologyPotential Advantages for this compound Synthesis
Direct C-H Iodination Reduces step count, improves atom economy, avoids pre-functionalization.
Photoredox Catalysis Utilizes visible light, proceeds under mild conditions, offers unique reactivity.
Flow Chemistry Enhances safety and scalability, allows for precise control of reaction parameters.
Biocatalysis Employs enzymes for high selectivity, uses green reaction media (e.g., water).

Development of Sustainable Catalytic Systems for Transformations

The iodine atom in this compound makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental for creating C-C and C-heteroatom bonds. While palladium catalysts have traditionally dominated this field, future research will increasingly focus on sustainability. mdpi.comrsc.org

A major research direction is the development of catalysts based on earth-abundant and inexpensive metals like iron, copper, and nickel. These metals offer a more sustainable and economical alternative to precious metals like palladium. researchgate.net Developing robust catalytic systems based on these metals that are effective for the cross-coupling of this compound would be a significant contribution to green chemistry.

Another critical area is the advancement of heterogeneous catalysts . Supported metal catalysts, where the active metal is immobilized on a solid support (e.g., polymers, silica, metal-organic frameworks), offer key advantages such as easy separation from the reaction mixture and the potential for catalyst recycling. researchgate.net This minimizes metal contamination in the final product, which is particularly crucial for pharmaceutical applications. Life cycle assessments of cross-coupling reactions have highlighted that catalyst and ligand recycling are essential for improving the environmental profile of these transformations. rsc.org

Catalytic SystemKey Features and Future Research Goals
Earth-Abundant Metal Catalysts (Fe, Cu, Ni) Low cost, low toxicity. Goal: Develop catalysts with reactivity and selectivity comparable to palladium systems for iodoquinoline substrates.
Heterogeneous Catalysts (e.g., supported nanoparticles) Recyclability, low product contamination. Goal: Design stable and highly active supported catalysts for various cross-coupling reactions.
Photocatalysis Light-driven reactions, mild conditions. Goal: Explore photocatalytic systems for the functionalization of the C-I bond.

Advanced Computational Predictions for Complex Reactivity and Interactions

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and biological activity. For this compound, advanced computational methods can accelerate research and guide experimental efforts.

Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov DFT calculations can help predict the most favorable sites for further functionalization, elucidate the mechanisms of catalytic reactions, and understand the factors controlling regioselectivity. researchgate.net For instance, computational modeling can predict the HOMO-LUMO energy gap, which is crucial for assessing the potential of its derivatives in electronic applications.

The application of Machine Learning (ML) is a rapidly growing area in chemistry. ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. researchgate.net Such models could be developed to predict the site selectivity of C-H functionalization on the quinoline core or to forecast the optimal conditions for cross-coupling reactions involving this compound. doaj.org This hybrid DFT-ML approach can significantly speed up the screening of potential derivatives for specific applications, such as in energy storage or drug design. rsc.org

Computational ToolApplication for this compound
Density Functional Theory (DFT) Predict electronic properties (HOMO/LUMO), model reaction mechanisms, analyze spectroscopic data.
Machine Learning (ML) Predict reaction outcomes and site selectivity, screen virtual libraries of derivatives for desired properties.
Molecular Docking Predict binding modes and affinities to biological targets (e.g., enzymes, receptors).

Expansion into Emerging Materials Science Applications

The unique electronic and structural features of the quinoline ring system make it a promising scaffold for advanced materials. The presence of a heavy iodine atom and a tunable aromatic core in this compound opens up exciting possibilities in materials science.

A particularly promising application is in the field of Organic Light-Emitting Diodes (OLEDs) . The heavy iodine atom can promote intersystem crossing, a process that is essential for highly efficient phosphorescent OLEDs (PhOLEDs) . rsc.org While many current PhOLEDs rely on expensive iridium or platinum complexes, designing purely organic, metal-free phosphorescent emitters is a major research goal. beilstein-journals.org this compound could serve as a key building block for such materials, where its core structure can be further functionalized to tune the emission color and improve charge transport properties.

Furthermore, derivatives of this compound could be explored as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The extended π-system of the quinoline core is conducive to charge transport, and modification via cross-coupling reactions allows for the systematic tuning of the material's electronic properties (e.g., HOMO/LUMO levels) to optimize device performance. The development of novel quinoline-based materials is an active area of research for various electronic applications. researchgate.net

Application AreaRole of this compound
Phosphorescent OLEDs (PhOLEDs) The heavy iodine atom can enhance spin-orbit coupling to facilitate phosphorescence.
Organic Semiconductors The quinoline core provides a rigid, planar structure for efficient charge transport in OFETs and OPVs.
Chemical Sensors The quinoline nitrogen can act as a binding site for metal ions, with functionalization enabling fluorescent or colorimetric sensing.

Q & A

Q. Methodological Considerations :

  • Temperature control : Lower temperatures (0–10°C) reduce side reactions like over-iodination .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity but may require inert atmospheres to prevent oxidation .
  • Yield optimization : HPLC analysis (C18 columns, acetonitrile/water mobile phase) confirms purity >95%, while side products (e.g., diiodinated derivatives) are minimized via stoichiometric iodine control .

How can structural characterization of this compound be rigorously validated?

Basic Research Question

  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves the iodine position and confirms methoxy/quinoline planarity. Bond lengths (C-I: ~2.10 Å) and angles are benchmarked against DFT calculations .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Methoxy protons appear at δ 3.9–4.1 ppm (singlet); iodine’s inductive effect deshields C3 (δ 140–150 ppm in ¹³C) .
    • HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₀H₉INO⁺: 286.9652) with <2 ppm error .

What biological activity mechanisms are hypothesized for this compound, and how are they studied?

Advanced Research Question

  • Antimicrobial activity : Iodoquinolines disrupt microbial metalloenzymes (e.g., cytochrome P450). Minimum inhibitory concentration (MIC) assays against S. aureus show activity at 8–16 µg/mL .
  • Molecular docking : Simulations (AutoDock Vina) predict binding to E. coli DNA gyrase (ΔG = −9.2 kcal/mol), with iodine forming halogen bonds to Asp73 .
  • Contradictions in data : Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL) may arise from strain-specific efflux pumps or biofilm formation, requiring biofilm disruption assays (crystal violet staining) for clarification .

How does the iodine substituent affect the photophysical properties of 8-methoxyquinoline derivatives?

Advanced Research Question

  • UV-Vis spectroscopy : Iodination redshifts absorption (λₘₐₓ ~350 nm vs. 320 nm for non-iodinated analogs) due to heavy-atom effects enhancing spin-orbit coupling .
  • Fluorescence quenching : Iodine’s paramagnetism reduces quantum yield (Φ <0.1 vs. Φ ~0.5 for chloro analogs), validated via time-resolved fluorescence (τ <1 ns) .

What strategies resolve conflicting data in SAR studies of halogenated 8-methoxyquinolines?

Advanced Research Question

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fixed pH 7.4 for enzyme inhibition). For example, 3-iodo derivatives show 10-fold higher potency than 5-iodo isomers against topoisomerase II .
  • Crystallographic validation : Co-crystallization with targets (e.g., HIV-1 integrase) resolves ambiguities in binding modes caused by iodine’s size vs. chlorine .

How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

  • DFT calculations : Optimize transition states for Suzuki-Miyaura couplings (e.g., B3LYP/6-31G* level). Iodine’s leaving group ability (bond dissociation energy ~50 kcal/mol) favors Pd-catalyzed arylations .
  • Experimental validation : GC-MS tracks coupling efficiency (e.g., with phenylboronic acid: 75% yield with Pd(OAc)₂ vs. 40% with Pd/C) .

What analytical techniques quantify trace impurities in this compound samples?

Basic Research Question

  • HPLC-DAD/MS : C18 columns (5 µm, 250 mm) with 0.1% formic acid in acetonitrile/water (70:30) resolve iodinated byproducts (RT ~12 min) .
  • ICP-MS : Detects residual iodine (<10 ppm) from incomplete purification .

How do solvent and pH affect the stability of this compound in storage?

Basic Research Question

  • Degradation studies :
    • Acidic conditions (pH <3) : Hydrolysis of the methoxy group (t₁/₂ = 48 h at 25°C) .
    • Light exposure : UV irradiation (254 nm) accelerates deiodination (20% loss in 24 h), mitigated by amber vials and inert gas storage .

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